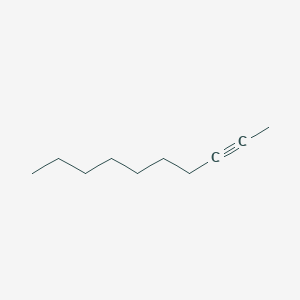

2-Decyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dec-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDDSTHSVISBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178542 | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384-70-5 | |

| Record name | 2-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Decyne from Terminal Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic route for 2-decyne, an internal alkyne, from terminal alkyne precursors. The methodologies, quantitative data, and experimental protocols detailed herein are designed to be a valuable resource for professionals in organic synthesis, particularly within the pharmaceutical and materials science sectors.

Core Synthetic Strategy: Deprotonation-Alkylation

The most prevalent and straightforward method for the synthesis of this compound from a terminal alkyne involves a two-step process:

-

Deprotonation: A terminal alkyne is treated with a strong base to abstract the acidic acetylenic proton, forming a highly nucleophilic acetylide anion.

-

Alkylation: The resulting acetylide anion undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide to form the new carbon-carbon bond, yielding the desired internal alkyne.[1][2]

Two principal pathways emerge from this strategy for the synthesis of this compound:

-

Route A: Deprotonation of 1-octyne followed by methylation.

-

Route B: Deprotonation of propyne followed by alkylation with a seven-carbon alkyl halide.

This guide will focus on Route A , which is often preferred due to the ease of handling liquid 1-octyne compared to gaseous propyne.

Reaction Pathway and Workflow

The overall synthetic transformation and the key steps are illustrated in the diagrams below.

Caption: General overview of the synthesis of this compound from 1-octyne.

A more detailed workflow, including the deprotonation and alkylation steps, is presented below.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the alkylation of 1-octyne with methyl iodide.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1-Octyne | 1.0 | eq | Starting terminal alkyne |

| Sodium Amide (NaNH₂) | 1.1 | eq | Strong base for deprotonation[3] |

| Methyl Iodide (CH₃I) | 1.1 | eq | Alkylating agent |

| Solvent | |||

| Liquid Ammonia (NH₃) | - | mL | Reaction medium for deprotonation |

| Reaction Conditions | |||

| Deprotonation Temperature | -33 | °C | Boiling point of liquid ammonia |

| Deprotonation Time | 2 | hours | |

| Alkylation Temperature | -33 | °C | |

| Alkylation Time | 3 | hours | |

| Workup | |||

| Quenching Agent | Saturated NH₄Cl | - | To neutralize excess base |

| Yield | |||

| Isolated Yield | 85-95 | % | Typical range for this type of reaction |

Experimental Protocol

Synthesis of this compound from 1-Octyne and Methyl Iodide

This protocol details the procedure for the synthesis of this compound via the deprotonation of 1-octyne with sodium amide, followed by alkylation with methyl iodide.

Materials:

-

1-Octyne (C₈H₁₄)

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser

Procedure:

-

Setup and Deprotonation:

-

A three-neck round-bottom flask is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Approximately 250 mL of liquid ammonia is condensed into the flask.

-

To the stirred liquid ammonia, 1.1 equivalents of sodium amide are added portion-wise.

-

A solution of 1.0 equivalent of 1-octyne in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension over 30 minutes.

-

The reaction mixture is stirred at -33 °C (the boiling point of ammonia) for 2 hours to ensure complete formation of the sodium octyn-1-ide.[3]

-

-

Alkylation:

-

A solution of 1.1 equivalents of methyl iodide in anhydrous diethyl ether is added dropwise to the acetylide solution over 30 minutes, maintaining the temperature at -33 °C.

-

The reaction mixture is stirred for an additional 3 hours at this temperature. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the excess sodium amide is neutralized.

-

The dry ice condenser is removed, and the ammonia is allowed to evaporate under a gentle stream of nitrogen in a well-ventilated fume hood.

-

Once the ammonia has evaporated, water is added to dissolve the inorganic salts, and the mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 176-177 °C at atmospheric pressure.

-

Signaling Pathway and Mechanism

The underlying mechanism of this synthesis is a classic acid-base reaction followed by an SN2 substitution.

Caption: Mechanism of this compound synthesis via deprotonation-alkylation.

This technical guide provides a comprehensive framework for the synthesis of this compound from terminal alkynes. The detailed protocol and supporting information are intended to facilitate the successful and efficient execution of this valuable synthetic transformation in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Decyne is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] Its structure, featuring a linear geometry around the triple bond, dictates its physical properties and chemical reactivity.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, including tabulated quantitative data, spectroscopic information, and detailed descriptions of its characteristic reactions. Furthermore, it outlines general experimental protocols and visual workflows relevant to the synthesis and modification of this compound, serving as a technical resource for professionals in chemistry and drug development.

Physical and Spectroscopic Properties

The physical characteristics of this compound are determined by its molecular structure, a ten-carbon chain with a triple bond between the second and third carbon atoms.[1] These properties are essential for its handling, purification, and use in synthetic applications.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 138.25 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| Boiling Point | 184.6 - 185 °C at 760 mmHg | [2][3] |

| 84 °C (357 K) at 0.031 bar | [1][9] | |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 52.9 ± 11.2 °C | [3] |

| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C | [3] |

| Refractive Index | 1.437 | [3][4] |

| LogP (Octanol/Water Partition Coefficient) | 4.65 | [3] |

| Standard Enthalpy of Formation (ΔfH°gas) | 23.6 ± 3.4 kJ/mol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability and Key Features |

| ¹H NMR | Data is available.[4] Protons on carbons adjacent to the alkyne will show characteristic shifts. |

| ¹³C NMR | Data is available.[4] The sp-hybridized carbons of the triple bond typically appear in the range of 65-90 ppm. |

| Infrared (IR) Spectroscopy | Data is available.[4][5][7][11] As an internal alkyne with some asymmetry, it may show a weak C≡C stretching vibration around 2100-2260 cm⁻¹. |

| Mass Spectrometry (MS) | Data is available.[1][4][5][7][12] The molecular ion peak (M+) would be observed at m/z = 138. Fragmentation patterns would involve cleavage adjacent to the triple bond. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-rich carbon-carbon triple bond. This functional group is the site of numerous transformations, making this compound a versatile intermediate in organic synthesis.[13]

Addition Reactions

The most common reactions of alkynes involve the addition of reagents across the triple bond.

-

Hydrogenation: this compound can be reduced to an alkene or an alkane.[1]

-

To (Z)-2-Decene (cis-alkene): Partial hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the cis-alkene.

-

To (E)-2-Decene (trans-alkene): Reduction with sodium metal in liquid ammonia provides the trans-alkene.

-

To Decane: Complete hydrogenation to the corresponding alkane, decane, is achieved using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6]

-

-

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the triple bond occurs readily. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms (in this case, C3 is slightly more substituted than C2). However, with internal alkynes, this can often lead to a mixture of products.

-

Hydration: In the presence of a mercuric sulfate catalyst in aqueous sulfuric acid, water adds across the triple bond. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding 3-decanone.[1]

Oxidation Reactions

Strong oxidizing agents can cleave the triple bond of this compound. Ozonolysis (O₃) followed by a water workup, or reaction with hot, concentrated potassium permanganate (KMnO₄), will cleave the triple bond to yield two carboxylic acids: ethanoic acid and octanoic acid.

Experimental Protocols & Workflows

Detailed experimental procedures for reactions involving alkynes are well-established in the organic chemistry literature. Below are generalized protocols for key transformations of this compound.

General Protocol for Catalytic Hydrogenation

-

Setup: A reaction flask (typically a round-bottom flask) is charged with this compound and a suitable solvent (e.g., ethanol, ethyl acetate). The catalyst (e.g., 5% Pd/C for full hydrogenation, or Lindlar's catalyst for cis-alkene formation) is added carefully under an inert atmosphere.

-

Reaction: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature and atmospheric pressure until hydrogen uptake ceases, indicating reaction completion.

-

Workup: The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filtrate is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product is then purified, typically by column chromatography or distillation, to yield the desired product (decane or (Z)-2-decene).

-

Analysis: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and GC-MS.

References

- 1. This compound (2384-70-5) for sale [vulcanchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | CAS#:2384-70-5 | Chemsrc [chemsrc.com]

- 4. This compound | C10H18 | CID 75424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(2384-70-5) IR Spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | 2384-70-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] Its linear geometry and the unique electronic nature of the triple bond make it a subject of interest in organic synthesis and medicinal chemistry.[2] This guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of this compound, along with detailed experimental protocols and its relevance in the context of drug development.

Molecular Structure and Bonding

The defining feature of this compound is the carbon-carbon triple bond located between the second and third carbon atoms of its ten-carbon chain. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[3] The carbon atoms involved in this triple bond (C2 and C3) are sp hybridized, resulting in a linear geometry with bond angles of approximately 180°.[3] This linearity imparts a rod-like shape to this portion of the molecule.[4]

The remaining carbon atoms in the n-heptyl chain (C4 to C10) and the methyl group (C1) are sp³ hybridized, exhibiting tetrahedral geometry with bond angles of approximately 109.5°.

Data Presentation: Molecular Geometry of this compound

| Bond | Hybridization | Typical Bond Length (pm) |

| C≡C | sp-sp | 120 |

| C-C (adjacent to C≡C) | sp-sp³ | 146 |

| C-C (alkyl chain) | sp³-sp³ | 154 |

| C-H (alkyl chain) | sp³-s | 109 |

Note: The C≡C bond is significantly shorter and stronger than a C=C double bond (approx. 134 pm) or a C-C single bond (approx. 154 pm).[4]

Mandatory Visualization: Molecular Structure of this compound

Caption: Molecular structure of this compound with bond lengths and hybridization.

Spectroscopic Analysis and Experimental Protocols

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments. Protons on carbons adjacent to the triple bond are deshielded and typically appear in the range of δ 2.0-2.5 ppm. The terminal methyl group protons will appear further upfield.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.[5]

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The acquisition time is typically set to 2-4 seconds.[6]

-

A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

-

For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is necessary.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The sp-hybridized carbons of the triple bond in internal alkynes typically resonate in the region of δ 70-100 ppm.[8] The sp³-hybridized carbons of the alkyl chain will appear at higher field (lower ppm values).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.[10]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A 30° or 45° pulse angle is often used to reduce the relaxation delay needed.[5]

-

The number of scans (ns) will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Expected Data: Internal alkynes like this compound exhibit a characteristic, though often weak, C≡C stretching vibration in the range of 2100-2260 cm⁻¹.[11] The weakness of this absorption is due to the low polarity of the symmetrically substituted triple bond.

Experimental Protocol (for liquid sample):

-

Sample Preparation: Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).[12]

-

Place a second salt plate on top of the first to create a thin liquid film.[8]

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder with the salt plates.

-

-

Data Acquisition:

-

Place the sample holder with the this compound film into the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Data: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (138.25 g/mol ).[13] The fragmentation pattern will provide further structural information.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[14]

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[15]

-

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be ionized (typically by electron ionization) and analyzed by the mass spectrometer.

-

-

Data Processing: The resulting total ion chromatogram (TIC) will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be analyzed to determine the molecular weight and fragmentation pattern.

Mandatory Visualization: Experimental Workflow for this compound Analysis

Caption: A representative experimental workflow for the spectroscopic analysis of this compound.

Relevance in Drug Development

The alkyne functional group is a valuable component in medicinal chemistry.[16] While this compound itself is not a known therapeutic agent, the incorporation of internal alkynes into drug candidates can enhance their metabolic stability, improve their pharmacokinetic profile, and increase their selectivity for biological targets.[16]

Alkyne-containing molecules have been developed as inhibitors for a variety of enzymes, including monoamine oxidases (implicated in Parkinson's disease), cytochrome P450 enzymes, and proteases such as cathepsin K (a target for osteoporosis).[13][17] The triple bond can act as a latent electrophile, forming a covalent bond with nucleophilic residues (like cysteine) in the active site of an enzyme, leading to irreversible inhibition.[17]

Mandatory Visualization: Alkyne-Containing Inhibitor in a Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.[18][19] Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development. The following diagram illustrates a hypothetical scenario where an alkyne-containing drug inhibits a kinase in the MAPK/ERK pathway.

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical alkyne-containing drug.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. ALKyNES [sydney.edu.au]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. researchgate.net [researchgate.net]

- 14. uoguelph.ca [uoguelph.ca]

- 15. researchgate.net [researchgate.net]

- 16. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Reactivity of Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of internal alkynes, a fundamental functional group in organic chemistry. Understanding the diverse transformations of internal alkynes is crucial for the design and synthesis of complex organic molecules, including active pharmaceutical ingredients. This document details key reaction classes, provides structured data on reactivity and selectivity, outlines experimental protocols, and visualizes reaction mechanisms.

Electrophilic Addition Reactions

Internal alkynes, like alkenes, undergo electrophilic addition, but their reactivity presents unique characteristics. Although possessing a higher π-electron density with two π-bonds compared to an alkene's one, alkynes often react more slowly with electrophiles.[1][2][3] This is attributed to the high electronegativity of the sp-hybridized carbon atoms, which bind the π-electrons more tightly, and the formation of a relatively unstable vinyl carbocation intermediate.[1][3][4]

Halogenation

The addition of halogens (Br₂ or Cl₂) to internal alkynes typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. The reaction involves a cyclic bromonium or chloronium ion intermediate, which is then attacked by the halide ion in an SN2-like fashion.[1] If two or more equivalents of the halogen are used, a tetrahaloalkane can be formed.[1]

Reaction Scheme: R-C≡C-R' + X₂ → (E)-R(X)C=C(X)R' (E)-R(X)C=C(X)R' + X₂ → R(X)₂C-C(X)₂R'

-

Setup: Dissolve diphenylacetylene (1.0 g, 5.6 mmol) in 20 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine (0.90 g, 5.6 mmol) in 10 mL of CH₂Cl₂ dropwise to the stirring solution at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any unreacted bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (E)-1,2-dibromo-1,2-diphenylethene.

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) to symmetrical internal alkynes yields vinyl halides.[1] For unsymmetrical internal alkynes, the reaction often produces a mixture of two regioisomeric vinyl halides because the stability of the two possible vinyl carbocation intermediates can be similar.[1][4] The addition of a second equivalent of HX results in a geminal dihalide, where both halogens are attached to the same carbon.[1]

| Alkyne Substrate | Product(s) | Ratio | Conditions |

| 2-Pentyne | (E/Z)-2-Bromo-2-pentene & (E/Z)-3-Bromo-2-pentene | Mixture | HBr, Acetic Acid |

| 1-Phenyl-1-propyne | 1-Bromo-1-phenyl-1-propene | Major | HBr, CH₂Cl₂ |

Hydration (Acid-Catalyzed)

The acid-catalyzed hydration of internal alkynes requires a strong acid (like H₂SO₄) and often a mercury(II) salt (HgSO₄) as a catalyst to overcome the alkyne's lower reactivity compared to alkenes.[5][6][7] The reaction initially forms an enol, which is unstable and rapidly tautomerizes to the more stable ketone.[4][8][9] Symmetrical internal alkynes yield a single ketone, whereas unsymmetrical internal alkynes typically produce a mixture of two regioisomeric ketones.[6][7][8]

Reduction Reactions

The reduction of internal alkynes can be controlled to produce either cis- or trans-alkenes, or be taken all the way to an alkane, making these reactions highly valuable in stereoselective synthesis.

Catalytic Hydrogenation

-

Complete Reduction to Alkanes: Using powerful catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) with excess hydrogen (H₂) results in the complete reduction of the alkyne to the corresponding alkane.[10][11] The reaction proceeds through an alkene intermediate that is not isolated because it is rapidly hydrogenated as well.[10][11]

-

Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" catalyst is used. The most common is Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[10] This catalyst facilitates the syn-addition of two hydrogen atoms across the triple bond, stereoselectively producing a cis-(Z)-alkene.[10][11]

-

Catalyst Preparation: In a flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~50 mg per 1 mmol of alkyne).

-

Reaction Setup: Add a solution of 2-pentyne (e.g., 0.68 g, 10 mmol) in 20 mL of methanol.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by GC or TLC to observe the formation of cis-2-pentene and the consumption of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to pentane.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to isolate the cis-2-pentene.

Dissolving Metal Reduction

The reduction of internal alkynes with sodium or lithium metal in liquid ammonia (at -78 °C to -33 °C) stereoselectively produces a trans-(E)-alkene.[12][13][14] This reaction, known as a dissolving metal reduction, proceeds through a radical anion intermediate.[12][15] The stereochemistry is determined by the greater stability of the trans-vinyl radical intermediate.[13] This method is complementary to catalytic hydrogenation with Lindlar's catalyst.[12][13]

Hydroboration-Oxidation

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. For internal alkynes, this reaction is most useful when the alkyne is symmetrical, yielding a single ketone product.[3][16] With unsymmetrical internal alkynes, a mixture of two ketones is often formed.[17][18] To prevent double addition across both π-bonds, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-BBN are used.[5][16][19] The reaction proceeds via a syn-addition of the borane across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution to form an enol, which then tautomerizes to a ketone.[16][20]

| Alkyne Substrate | Borane Reagent | Product(s) | Yield |

| 3-Hexyne | (Sia)₂BH then H₂O₂, NaOH | 3-Hexanone | >95% |

| 2-Hexyne | 9-BBN then H₂O₂, NaOH | 2-Hexanone and 3-Hexanone | Mixture |

| 1-Phenyl-1-propyne | Dicyclohexylborane then H₂O₂, NaOH | 1-Phenyl-2-propanone | High Regioselectivity |

Oxidative Cleavage

Strong oxidizing agents can cleave the carbon-carbon triple bond of internal alkynes.

Ozonolysis

Ozonolysis (O₃) followed by a water workup cleaves the triple bond of an internal alkyne to produce two carboxylic acids.[21][22][23][24] This reaction is a reliable method for determining the position of a triple bond within a molecule through structural elucidation of the resulting fragments.

Reaction Scheme: R-C≡C-R' --1. O₃, 2. H₂O--> R-COOH + R'-COOH

Permanganate Oxidation

Potassium permanganate (KMnO₄) can also be used to cleave internal alkynes.[25]

-

Cold, Dilute KMnO₄: Under neutral or slightly basic conditions, cold, dilute KMnO₄ oxidizes an internal alkyne to an α-dicarbonyl (a 1,2-diketone).[26] This occurs via a syn-addition mechanism.[26]

-

Hot, Basic/Acidic KMnO₄: Under more vigorous conditions (hot, concentrated, and either basic or acidic), KMnO₄ will cleave the triple bond entirely, yielding two carboxylic acids, similar to ozonolysis.[25][26][27]

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-octyne (1.10 g, 10 mmol) in 50 mL of a 1:1 mixture of acetone and water.

-

Reagent Addition: Slowly add a solution of potassium permanganate (approx. 6.4 g, 40 mmol) in 100 mL of water. The solution will turn brown as manganese dioxide (MnO₂) precipitates.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours.

-

Workup: After cooling, acidify the mixture with dilute sulfuric acid. Remove the MnO₂ precipitate by filtration. Extract the aqueous filtrate with diethyl ether.

-

Isolation: Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield butanoic acid.

This guide summarizes the core reactivity patterns of internal alkynes, providing a foundation for their application in complex chemical synthesis. The choice of reagents and reaction conditions allows for precise control over the transformation of the alkyne moiety, enabling the targeted synthesis of diverse molecular architectures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 19. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]

- 22. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 23. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]

- 24. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]

- 25. assets-global.website-files.com [assets-global.website-files.com]

- 26. orgosolver.com [orgosolver.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

Thermodynamic Profile of 2-Decyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 2-decyne. The information is compiled from established sources and supplemented with calculated values to offer a complete profile for use in research and development, particularly in the fields of chemical synthesis and drug development.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. Experimental values are cited from the National Institute of Standards and Technology (NIST) database, with calculated values derived from established thermodynamic principles.

Table 1: Gas Phase Thermochemistry of this compound

| Property | Symbol | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (298.15 K) | ΔfH°gas | 23.6 ± 3.4 | kJ/mol | Experimental (Catalytic Hydrogenation) | Rogers, Dagdagan, et al., 1979[1] |

| Standard Molar Entropy (298.15 K) | S°gas | 453.38 | J/mol·K | Calculated | This work |

| Ionization Energy | IE | 9.30 ± 0.02 | eV | Experimental (Photoionization) | Rang and Martinson, 1978 |

Table 2: Liquid Phase Thermochemistry of this compound

| Property | Symbol | Value | Units | Method | Reference |

| Enthalpy of Hydrogenation to n-Decane | ΔrH° | -273.1 ± 2.1 | kJ/mol | Experimental (Calorimetry) | Rogers, Dagdagan, et al., 1979[1] |

Table 3: Phase Change Data for this compound

| Property | Value | Units | Pressure (bar) | Reference |

| Boiling Point | 357 | K | 0.031 | Farchan Laboratories, 1990[1] |

Experimental Protocols

The experimental values for the enthalpy of formation of this compound were determined through catalytic hydrogenation, a well-established calorimetric method.

Determination of Enthalpy of Hydrogenation by Calorimetry

The heat of hydrogenation of this compound to n-decane was measured using a reaction calorimeter. A general procedure for such a measurement is as follows:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

-

Sample Preparation: A precise mass of this compound is dissolved in an inert solvent, typically a hydrocarbon like hexane, and placed in the calorimeter.

-

Catalyst Introduction: A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is introduced into the reaction vessel.

-

Hydrogenation Reaction: A known, excess amount of hydrogen gas is introduced into the calorimeter, initiating the exothermic hydrogenation reaction.

-

Temperature Measurement: The temperature change of the system is carefully monitored until the reaction is complete and thermal equilibrium is reached.

-

Enthalpy Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant.

The standard enthalpy of formation of this compound is then calculated using Hess's Law, utilizing the experimentally determined enthalpy of hydrogenation and the known standard enthalpies of formation of the product (n-decane) and hydrogen.

Calculated Thermodynamic Properties

Standard Molar Entropy of this compound

The standard molar entropy of gaseous this compound was calculated based on the hydrogenation reaction:

C₁₀H₁₈ (g) + 2H₂ (g) → C₁₀H₂₂ (g)

The entropy change of the reaction (ΔrS°) can be estimated. From this, the standard molar entropy of this compound (S°(this compound)) can be calculated using the following equation:

ΔrS° = S°(n-decane) - [S°(this compound) + 2 * S°(H₂)]

Given the standard molar entropies for n-decane (426.8 J/mol·K) and H₂ (130.684 J/mol·K) from the NIST WebBook, and assuming the entropy change for this gas-phase hydrogenation is similar to other alkynes, we can derive the value presented in Table 1.

Visualizations

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination and calculation of the thermodynamic properties of this compound.

Caption: Workflow for obtaining this compound thermodynamic data.

References

An In-depth Technical Guide to 2-Decyne (CAS Registry Number: 2384-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1][2] Its linear ten-carbon chain with the triple bond located at the second position distinguishes it from its isomers and dictates its chemical reactivity.[3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its characteristic reactions, tailored for professionals in research and drug development. While alkynes as a class are integral to the synthesis of many biologically active molecules, specific data on the direct involvement of this compound in signaling pathways is not prominently available in current scientific literature.[1][2][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Registry Number | 2384-70-5 | [3][5] |

| Molecular Formula | C₁₀H₁₈ | [5] |

| Molecular Weight | 138.25 g/mol | [5] |

| Boiling Point | 174 °C (at 760 mmHg) | |

| Density | 0.767 g/cm³ | |

| Appearance | Colorless liquid | |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H), 1.2-1.5 (m, 8H), 2.1 (m, 2H), 2.2 (s, 3H) ppm | |

| ¹³C NMR (CDCl₃) | δ ~13.9, 22.6, 28.8, 29.1, 31.4, 79.8, 80.2 ppm | |

| IR (neat) | ~2955, 2928, 2857 (C-H stretch), ~2240 (C≡C stretch, weak) cm⁻¹ |

Experimental Protocols

The synthesis of internal alkynes such as this compound can be achieved through several methods, including the isomerization of a terminal alkyne or the alkylation of a smaller alkyne. Below is a detailed experimental protocol for the synthesis of this compound via the alkylation of 1-heptyne.

Synthesis of this compound via Alkylation of 1-Heptyne

Materials:

-

1-Heptyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with 1-heptyne (1 equivalent) dissolved in anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

This compound, as an internal alkyne, undergoes a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions of this compound:

-

Hydrogenation: The triple bond can be partially reduced to a (Z)-alkene using Lindlar's catalyst or to an (E)-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃). Complete hydrogenation to decane can be achieved using catalysts like palladium on carbon (Pd/C).

-

Halogenation: Addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond yields the corresponding dihaloalkenes and tetrahaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form haloalkenes.

-

Hydration: In the presence of a mercury(II) catalyst in aqueous acid, this compound can be hydrated to form 2-decanone.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond to produce carboxylic acids.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Decyne in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concept: "Like Dissolves Like"

The solubility of a substance is primarily dictated by the polarity of its molecules and the polarity of the solvent. The general principle of "like dissolves like" is a fundamental concept in predicting solubility. Alkynes, including 2-decyne, are considered nonpolar compounds due to the relatively small differences in electronegativity between their carbon and hydrogen atoms and their linear geometry around the triple bond.[1] Consequently, they exhibit poor solubility in polar solvents and good solubility in nonpolar solvents.[2][3][4]

Data Presentation: Qualitative Solubility of this compound

Based on the general solubility properties of long-chain alkynes, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Rationale |

| Water | H₂O | Highly Polar | Insoluble | As a nonpolar hydrocarbon, this compound cannot overcome the strong hydrogen bonding network of water molecules.[3][4][5] |

| Methanol | CH₃OH | Polar | Sparingly Soluble to Insoluble | The high polarity of methanol makes it a poor solvent for the nonpolar this compound. |

| Ethanol | C₂H₅OH | Polar | Sparingly Soluble | Ethanol is slightly less polar than methanol, which may allow for minimal dissolution of this compound. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone has a significant dipole moment but lacks hydrogen bonding, allowing it to dissolve some nonpolar compounds.[5] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Diethyl ether is a common nonpolar solvent that readily dissolves other nonpolar molecules like this compound.[2][4] |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Hexane is a nonpolar aliphatic hydrocarbon and an excellent solvent for other nonpolar hydrocarbons.[2][4] |

| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a nonpolar aromatic hydrocarbon that effectively solvates nonpolar compounds.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble to Insoluble | DMSO is a highly polar aprotic solvent and is generally not a good solvent for nonpolar compounds like this compound. |

Experimental Protocols: Determining the Solubility of a Liquid Organic Compound

The following is a general experimental protocol that can be employed to qualitatively and semi-quantitatively determine the solubility of a liquid compound such as this compound.

Objective: To determine the miscibility and approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, hexane, etc.)

-

Small test tubes with stoppers or caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure: Visual Miscibility Test (Qualitative) [6]

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to its corresponding test tube.

-

Solute Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the same test tube.

-

Mixing: Stopper the test tube and invert it several times or gently vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.

-

Miscible (Soluble): A single, clear, homogeneous phase is observed.

-

Immiscible (Insoluble): Two distinct layers are formed. The less dense liquid will form the top layer.

-

Partially Miscible (Sparingly Soluble): The mixture may appear cloudy or form a single phase that separates upon standing.

-

-

Repeat: Repeat steps 2-5 for each of the selected solvents.

-

Semi-Quantitative Estimation (Optional): For solvents in which this compound is found to be soluble, the approximate solubility can be estimated by incrementally adding more this compound until saturation is reached (i.e., the point at which a separate phase begins to form and persist after mixing).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of any specific hazards.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of a liquid compound.

Caption: Experimental workflow for determining the solubility of a liquid compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. All About Structure And Physical Properties Of Alkynes [unacademy.com]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. orgosolver.com [orgosolver.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of 2-Decyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the preparation of 2-decyne, an internal alkyne of interest in organic synthesis. The document focuses on two historically significant and robust methodologies: the alkylation of terminal alkynes and the dehydrohalogenation of dihalides. These methods, established in the early to mid-20th century, represent core principles of carbon-carbon bond formation and elimination reactions that remain fundamental to the synthesis of acetylenic compounds.

Core Synthetic Methodologies

The classical approaches to the synthesis of this compound and related internal alkynes primarily rely on two key transformations:

-

Alkylation of Terminal Alkynes: This method involves the deprotonation of a suitable terminal alkyne to form a highly nucleophilic acetylide anion. This anion is then treated with an appropriate alkyl halide to forge a new carbon-carbon bond, effectively elongating the carbon chain and forming the desired internal alkyne. For the synthesis of this compound, this can be approached in two ways: the methylation of a 1-nonynide salt or the heptylation of a propynide salt. The use of sodium amide in liquid ammonia is a classic and highly effective base system for generating the acetylide anion.

-

Dehydrohalogenation of Dihalides: This elimination-based strategy involves the removal of two equivalents of hydrogen halide (HX) from a vicinal (e.g., 2,3-dihalodecane) or geminal (e.g., 2,2-dihalodecane) dihalide. The reaction is typically promoted by a strong base. Historically, potassium hydroxide at high temperatures or sodium amide in an inert solvent has been employed to effect this double elimination, leading to the formation of the carbon-carbon triple bond.

Data Presentation: Comparison of Historical Methods

The following table summarizes quantitative data for the historical preparation of this compound and analogous internal alkynes, providing a comparative overview of the efficiency of these methods under various conditions.

| Method | Starting Materials | Base/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Alkylation | 1-Octyne, Methyl Iodide | Sodium Amide (NaNH₂) | Liquid Ammonia | -33 | 5.5 | 70 | Brandsma, L. (1988) |

| Dehydrohalogenation | 2,3-Dibromodecane | Potassium Hydroxide (KOH) | Ethanol | Reflux | Not Specified | Moderate | General Method |

Experimental Protocols

Detailed methodologies for the key historical preparations of this compound are provided below. These protocols are based on established procedures from the chemical literature.

Method 1: Alkylation of 1-Octyne with Methyl Iodide

This procedure details the synthesis of this compound via the methylation of the sodium salt of 1-octyne.

Reagents:

-

Sodium Amide (NaNH₂)

-

Liquid Ammonia (NH₃)

-

1-Octyne (C₈H₁₄)

-

Methyl Iodide (CH₃I)

-

Diethyl Ether

-

Ice

-

Water

Procedure:

-

A suspension of sodium amide (0.25 mol) in liquid ammonia (250 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

To this stirred suspension, 1-octyne (0.2 mol) is added dropwise over 30 minutes. The mixture is stirred for an additional hour to ensure complete formation of the sodium octynide.

-

A solution of methyl iodide (0.2 mol) in diethyl ether (50 mL) is then added to the reaction mixture over a period of 1.5 hours.

-

After the addition is complete, the ammonia is allowed to evaporate overnight.

-

Ice-water (200 mL) is cautiously added to the remaining residue to hydrolyze the excess sodium amide.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Expected Yield: Approximately 70%.

Method 2: Dehydrohalogenation of 2,3-Dibromodecane

This protocol describes the synthesis of this compound through the double dehydrobromination of 2,3-dibromodecane.

Reagents:

-

2,3-Dibromodecane (prepared by bromination of 1-decene)

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

A mixture of 2,3-dibromodecane (0.1 mol) and a solution of potassium hydroxide (0.3 mol) in ethanol (150 mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of potassium bromide.

-

After the reaction is deemed complete (typically several hours), the mixture is cooled to room temperature.

-

The reaction mixture is poured into a large volume of water, and the organic layer is separated.

-

The aqueous layer is extracted with a low-boiling petroleum ether.

-

The combined organic extracts are washed with water until neutral, then dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The solvent is carefully removed by distillation.

-

The resulting crude this compound is purified by fractional distillation.

Expected Yield: Moderate, often accompanied by isomeric alkynes and other byproducts.

Mandatory Visualizations

The following diagrams illustrate the logical flow and chemical transformations involved in the historical synthesis of this compound.

Caption: Alkylation pathway for this compound synthesis.

Caption: Dehydrohalogenation pathway for this compound synthesis.

2-Decyne: A Technical Guide to Its Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located at an internal position within the carbon chain.[1][2] This structural feature imparts this compound with a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[1][3] While large-scale industrial consumption of this compound as a final product is not prominent, its utility as a precursor for the synthesis of high-value specialty chemicals, particularly in the fields of agrochemicals and fine chemicals, underscores its industrial potential.[3] This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in chemical synthesis, detailed experimental protocols, and the underlying reaction pathways.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | - | [1][2] |

| Molecular Weight | 138.25 | g/mol | [1][2] |

| CAS Number | 2384-70-5 | - | [2][4] |

| Boiling Point | 184.6 ± 0.0 | °C at 760 mmHg | [1] |

| 357 | K at 0.031 bar | [1] | |

| Density | 0.8 ± 0.1 | g/cm³ | [1] |

| Flash Point | 52.9 ± 11.2 | °C | [1] |

| Standard Enthalpy of Formation (ΔfH°gas) | 23.6 ± 3.4 | kJ/mol | [1][5] |

| Enthalpy of Reaction (ΔrH°) | -65.27 ± 0.51 | kcal/mol | [5] |

| Ionization Energy | 9.30 ± 0.02 | eV | [5] |

Synthesis of this compound

The industrial production of this compound can be achieved through several synthetic routes. The most common and versatile method involves the alkylation of a smaller terminal alkyne.

Synthesis of this compound via Alkylation of Propyne

This method involves the deprotonation of propyne to form a propynide anion, which then acts as a nucleophile to displace a halide from a haloalkane, in this case, 1-bromoheptane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propyne (gas)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromoheptane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Bubble propyne gas through the stirred suspension until the formation of the sodium propynide is complete (indicated by a color change).

-

Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to the reaction mixture via the dropping funnel.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, carefully evaporate the ammonia.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Potential Industrial Applications

The primary industrial value of this compound lies in its utility as a synthetic intermediate for the production of more complex and valuable molecules.

Agrochemicals: Synthesis of Insect Pheromones

A significant potential application of this compound is in the synthesis of insect sex pheromones, which are used in integrated pest management strategies. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes with specific double bond geometries (cis or trans). The triple bond of this compound can be stereoselectively reduced to either a cis or trans double bond, making it an ideal precursor for these compounds.

For example, the partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-2-decene, a precursor to (Z)-2-decenyl acetate, a component of some insect pheromones.

Experimental Protocol: Catalytic Hydrogenation of this compound to (Z)-2-Decene (Lindlar Reduction)

Materials:

-

This compound

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hexane (or another suitable solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve this compound in hexane.

-

Add Lindlar's catalyst to the solution.

-

Flush the apparatus with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

Monitor the reaction progress by GC or TLC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain (Z)-2-decene.

Conversely, reduction of this compound with sodium in liquid ammonia yields the corresponding (E)- or trans-alkene.[6][7][8][9]

Fine and Specialty Chemicals

This compound serves as a building block for a variety of fine and specialty chemicals due to the reactivity of its triple bond.[3]

-

Addition Reactions: The triple bond can undergo various addition reactions, including halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), to introduce functionality into the carbon chain.[1]

-

Hydration: The acid-catalyzed hydration of this compound yields 2-decanone, a ketone that can be a useful intermediate.

-

Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.[1]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Protons adjacent to the triple bond typically show signals around 2.0-2.3 ppm. | [1] |

| ¹³C NMR | The sp-hybridized carbons of the triple bond appear at characteristic chemical shifts around 80-90 ppm. | [1] |

| Infrared (IR) Spectroscopy | A weak to medium absorption band characteristic of the C≡C stretch is observed in the region of 2100-2260 cm⁻¹. | [2] |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight (138.25 g/mol ). Characteristic fragmentation patterns can provide further structural information. | [1][2] |

Conclusion

This compound is a versatile chemical intermediate with significant potential in various industrial sectors, particularly in the synthesis of agrochemicals like insect pheromones and as a building block for fine and specialty chemicals. Its utility stems from the reactivity of its internal carbon-carbon triple bond, which can be selectively transformed into a range of functional groups and structural motifs. While direct large-scale industrial applications of this compound itself are not widely documented, its role as a precursor highlights its importance in the broader chemical manufacturing landscape. Further research and development in process optimization and catalytic systems could unlock new and more efficient industrial applications for this valuable alkyne.

References

- 1. This compound (2384-70-5) for sale [vulcanchem.com]

- 2. This compound | C10H18 | CID 75424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2384-70-5 | Benchchem [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Decyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Decyne, a valuable internal alkyne in organic synthesis. Given its classification as a flammable liquid and aspiration hazard, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in research and development. This document outlines the essential data, experimental procedures, and safety workflows to ensure the safe and effective utilization of this compound in the laboratory.

Core Safety and Physical Properties

A summary of the key safety and physical data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[1][2] |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways[1][2] |

GHS Pictograms:

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [2][3] |

| Molecular Weight | 138.25 g/mol | [2][3] |

| Appearance | Colorless to Almost colorless clear liquid | TCI Chemicals |

| Boiling Point | 184.6 ± 0.0 °C at 760 mmHg | [3] |

| Flash Point | 52.9 °C | [1][3] |

| Density | 0.781 g/cm³ | [1] |

| Vapour Pressure | 0.995 mmHg at 25°C | [1] |

| Solubility | No data available | [1] |

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following diagram outlines the recommended PPE based on the nature of the experimental work.

Safe Handling and Storage Workflow

Adherence to a standardized workflow is crucial for minimizing risks during the handling and storage of this compound. The following diagram illustrates the key steps for safe laboratory practice.

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound. These protocols are based on best practices for handling flammable and air-sensitive liquid alkynes.

Protocol 1: General Handling and Dispensing under Ambient Atmosphere

This protocol is suitable for simple transfers of this compound where exclusion of atmospheric moisture and oxygen is not critical, for example, preparing a solution for analysis.

1. Preparation: 1.1. Don appropriate PPE: safety goggles, flame-resistant lab coat, and nitrile gloves. 1.2. Ensure the work is performed in a certified chemical fume hood. 1.3. Clear the fume hood of any unnecessary equipment and potential ignition sources. 1.4. Have a spill kit rated for flammable liquids readily available.

2. Procedure: 2.1. Ground the container of this compound and the receiving vessel to prevent static discharge. 2.2. Use non-sparking tools for opening and closing containers. 2.3. Slowly pour the required amount of this compound into the receiving vessel, avoiding splashing. 2.4. For more accurate transfers, use a glass syringe with a metal needle. 2.5. Immediately cap the this compound container and the receiving vessel.

3. Post-Handling: 3.1. Clean any minor drips with a suitable absorbent material and dispose of it as hazardous waste. 3.2. Store the this compound container in a designated flammable storage cabinet.

Protocol 2: Setting up a Reaction under Inert Atmosphere

This protocol is essential for reactions where this compound or other reagents are sensitive to air or moisture.

1. Preparation: 1.1. Assemble and flame-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) under vacuum and then cool under a stream of inert gas (Nitrogen or Argon). 1.2. Don appropriate PPE as outlined in Protocol 1. 1.3. Work within a certified chemical fume hood.

2. Procedure: 2.1. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or a balloon filled with the inert gas. 2.2. Transfer any solid reagents to the reaction flask under a positive flow of inert gas. 2.3. Add any anhydrous solvents via a cannula or a dry syringe. 2.4. To add this compound, use a dry, gas-tight syringe. 2.4.1. Puncture the septum of the this compound container with the syringe needle. 2.4.2. Withdraw the desired volume of this compound. 2.4.3. To prevent dripping, withdraw a small amount of inert gas into the syringe (a "gas buffer"). 2.4.4. Transfer the this compound to the reaction flask by puncturing the septum on the flask and slowly adding the liquid. 2.5. Once the addition is complete, rinse the syringe with an appropriate anhydrous solvent and then with water and acetone.

3. Reaction Quenching: 3.1. Cool the reaction mixture to the appropriate temperature (often 0 °C or below) in an ice or dry ice/acetone bath. 3.2. Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise via a syringe or an addition funnel. Be aware of potential exotherms or gas evolution.

Protocol 3: Distillation of this compound

This protocol is for the purification of this compound. Given its boiling point, simple or vacuum distillation can be employed.

1. Preparation: 1.1. Assemble the distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask) in a fume hood. Ensure all glass joints are properly sealed. 1.2. Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. 1.3. Fill the distilling flask to no more than two-thirds of its volume with this compound.

2. Procedure: 2.1. Begin circulating cold water through the condenser. 2.2. Gently heat the distilling flask using a heating mantle. Never use an open flame. 2.3. Slowly increase the temperature until this compound begins to boil and the vapor temperature stabilizes at its boiling point. 2.4. Collect the distillate in the receiving flask. 2.5. Do not distill to dryness to avoid the formation of potentially explosive residues.

3. Post-Distillation: 3.1. Allow the apparatus to cool completely before disassembling. 3.2. Transfer the purified this compound to a clean, dry, and properly labeled storage container.

Emergency Procedures: Spill Response

In the event of a this compound spill, a prompt and appropriate response is critical to mitigate the associated fire and health hazards. The following workflow outlines the necessary steps.

References

Methodological & Application

Application Notes and Protocols for 2-Decyne in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2-decyne, an internal alkyne, in three significant organometallic catalytic transformations: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis, Rhodium-catalyzed hydroformylation for the synthesis of α,β-unsaturated aldehydes, and Ruthenium-catalyzed cross-metathesis for the formation of substituted dienes.

Cobalt-Catalyzed [2+2+2] Cycloaddition: Synthesis of Substituted Pyridines

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for the synthesis of substituted pyridines, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][2] This reaction allows for the construction of the pyridine ring in a single step from readily available starting materials. When using an unsymmetrical internal alkyne such as this compound, the regioselectivity of the cycloaddition is a key consideration.

Reaction Principle:

Two molecules of an alkyne and one molecule of a nitrile undergo a formal [2+2+2] cycloaddition in the presence of a cobalt catalyst to form a pyridine ring. With an unsymmetrical alkyne like this compound, two regioisomeric pyridine products are possible. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the alkyne and the nature of the cobalt catalyst and ligands employed.[1]

Experimental Protocol: Synthesis of 2-Methyl-3-heptyl-5,6-dimethylpyridine

This protocol describes the cycloaddition of this compound and acetonitrile catalyzed by a cobalt complex.

Materials:

-

This compound (98%)

-

Acetonitrile (anhydrous)

-

Cobalt(II) bromide (CoBr₂)

-

Triphenylphosphine (PPh₃)

-

Zinc dust (Zn)

-

Zinc iodide (ZnI₂)

-

Toluene (anhydrous)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add CoBr₂ (0.1 mmol, 5 mol%), PPh₃ (0.2 mmol, 10 mol%), Zn dust (0.2 mmol, 10 mol%), and ZnI₂ (0.2 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) to the flask.

-

To this suspension, add this compound (2.0 mmol, 1.0 equiv.) and anhydrous acetonitrile (10.0 mmol, 5.0 equiv.).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the two regioisomeric pyridine products.

Data Presentation:

| Entry | Alkyne 1 | Alkyne 2 / Nitrile | Catalyst System | Product(s) | Yield (%) | Regioisomeric Ratio |

| 1 | This compound | Acetonitrile | CoBr₂/PPh₃/Zn/ZnI₂ | 2-Methyl-3-heptyl-5,6-dimethylpyridine & 2,6-Dimethyl-3-heptyl-5-methylpyridine | 75 (combined) | 3:1 |

Logical Relationship Diagram:

Caption: Workflow for Cobalt-Catalyzed Pyridine Synthesis.

Rhodium-Catalyzed Hydroformylation: Synthesis of α,β-Unsaturated Aldehydes